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molecular formula C6H7FN2 B048609 4-Fluorobenzene-1,2-diamine CAS No. 367-31-7

4-Fluorobenzene-1,2-diamine

Cat. No. B048609
M. Wt: 126.13 g/mol
InChI Key: KWEWNOOZQVJONF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05620979

Procedure details

4,5-Difluoro-1,2-diaminobenzene was prepared using an adaptation of the method of Tsuji et al., (Tsuji, Y. et al., J. Org. Chem. 55: 580 (1990)). Zn powder (942 mg, 14.4 mmol), CaCl2 (94.4 mg), H2O (1.0 mL) and 4.0 mL EtOH were combined and brought to reflux as described for 4-fluoro-1,2-diaminobenzene (see Example 11) and to this mixture was added slowly dropwise a solution of 4,5-difluoro-2-nitroaniline (200 mg, 1.15 mmol) in 2 mL EtOH. Analysis and workup were as described for 4-fluoro-1,2-diaminobenzene (Example 11 ) except that the reaction was dissolved in 5 mL H2O and the solution extracted with 3×10 mL Et2O. The organic layers were combined and treated with activated charcoal, dried (MgSO4) and filtered through a pad of Celite. The solvent was evaporated at reduced pressure to yield 111.5 mg (67.3%) of a brown crystalline solid. 1H NMR (CDCl3) δ 3.34 (br s, 4H, NH2), 6.53 (t, 2H, ArH).
Name
Quantity
1 mL
Type
solvent
Reaction Step One
Name
Quantity
94.4 mg
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
200 mg
Type
reactant
Reaction Step Four
Name
Quantity
2 mL
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
5 mL
Type
solvent
Reaction Step Six
Name
Quantity
942 mg
Type
catalyst
Reaction Step Seven
Name
Quantity
4 mL
Type
solvent
Reaction Step Eight

Identifiers

REACTION_CXSMILES
[Cl-].[Cl-].[Ca+2].FC1C=CC(N)=C(N)C=1.[F:13][C:14]1[C:20]([F:21])=[CH:19][C:17]([NH2:18])=[C:16]([N+:22]([O-])=O)[CH:15]=1>CCO.O.[Zn]>[F:13][C:14]1[C:20]([F:21])=[CH:19][C:17]([NH2:18])=[C:16]([NH2:22])[CH:15]=1 |f:0.1.2|

Inputs

Step One
Name
Quantity
1 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
94.4 mg
Type
reactant
Smiles
[Cl-].[Cl-].[Ca+2]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC1=CC(=C(C=C1)N)N
Step Four
Name
Quantity
200 mg
Type
reactant
Smiles
FC1=CC(=C(N)C=C1F)[N+](=O)[O-]
Name
Quantity
2 mL
Type
solvent
Smiles
CCO
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC1=CC(=C(C=C1)N)N
Step Six
Name
Quantity
5 mL
Type
solvent
Smiles
O
Step Seven
Name
Quantity
942 mg
Type
catalyst
Smiles
[Zn]
Step Eight
Name
Quantity
4 mL
Type
solvent
Smiles
CCO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to reflux
EXTRACTION
Type
EXTRACTION
Details
the solution extracted with 3×10 mL Et2O
ADDITION
Type
ADDITION
Details
treated with activated charcoal
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
FILTRATION
Type
FILTRATION
Details
filtered through a pad of Celite
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated at reduced pressure

Outcomes

Product
Name
Type
product
Smiles
FC1=CC(=C(C=C1F)N)N
Measurements
Type Value Analysis
AMOUNT: MASS 111.5 mg
YIELD: PERCENTYIELD 67.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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